5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid
Description
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid is a fluorinated indole derivative characterized by a phenyl group at position 2, a fluorine atom at position 5, and a carboxylic acid group at position 3 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules and natural products. This compound is under investigation for applications in drug discovery, particularly in modulating enzyme activity and cellular signaling pathways.
Properties
Molecular Formula |
C15H10FNO2 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) |
InChI Key |
MGYGTLSXBYXOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and phenylboronic acid.
Suzuki Coupling Reaction: The phenyl group is introduced at the 2-position of the indole ring using a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene or ethanol.
Carboxylation: The carboxylic acid group is introduced at the 3-position through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under basic conditions, such as using sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group in 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid can undergo oxidation using strong oxidizing agents like potassium permanganate (KMnO₄). This reaction may lead to the formation of derivatives with oxidized functional groups, though specific products depend on reaction conditions.
Esterification
The carboxylic acid group readily reacts with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters. For example:
This reaction is critical for modifying solubility and reactivity in pharmacological studies.
Amide Formation
The carboxylic acid can be converted to amides via coupling reactions with amines. While direct synthesis from the acid requires activation (e.g., using carbodiimides like EDC), analogous reactions in related indole derivatives involve coupling ethyl esters with aminobenzophenones under high temperatures (150–190°C) . For example:
Such reactions are key in medicinal chemistry for optimizing biological activity.
Decarboxylation
Decarboxylation, a reaction where CO₂ is eliminated, can occur under thermal conditions. In related indole derivatives, decarboxylation of esters yields indole cores . For the target compound, decarboxylation may involve similar protocols, though specific conditions (e.g., Cu₂O in NMP at 200°C) require optimization .
Substitution Reactions
The fluorine atom and phenyl group influence the compound’s reactivity. For example:
-
Electrophilic Substitution : The indole’s aromatic system may undergo substitution at positions activated by electron-donating groups (e.g., the phenyl substituent).
-
Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine atom could direct substitution at specific positions, though this is less common in indole systems without activating groups.
Key Reaction Conditions and Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂FNO₂ | |
| Molecular Weight | 255.26 g/mol | |
| Solubility | Soluble in organic solvents | |
| Common Reagents | NaOH, methanol, KMnO₄ |
Scientific Research Applications
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 5-position enhances the compound’s binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and biochemical processes, resulting in its observed biological activities.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Fluorine vs. Other Halogens
- 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid (): Replacing fluorine with chlorine introduces a larger, more electronegative halogen. Chlorine’s increased polarizability may enhance binding affinity to hydrophobic pockets but reduce metabolic stability compared to fluorine.
- 5-Fluoro substitution : Fluorine’s small size and high electronegativity improve membrane permeability and resistance to oxidative metabolism, making it advantageous in pharmacokinetic optimization .
Phenyl vs. Methyl at Position 2
- However, the absence of an aromatic ring limits π-π interactions, which are critical for target engagement in receptor-binding assays .
- 2-Phenyl substitution : The phenyl group enhances lipophilicity and provides a planar structure for interactions with aromatic residues in enzymes or receptors, as seen in tyrosine kinase inhibitors like SU11248 ().
Carboxylic Acid Position
- 5-Fluoro-1H-indole-3-carboxylic acid (): Lacks the phenyl group at position 2, reducing steric effects but also diminishing target specificity. The carboxylic acid at position 3 remains critical for hydrogen bonding, a feature conserved across active indole derivatives .
Tabular Comparison of Structural and Functional Differences
Biological Activity
5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid (FPI) is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following:
- Chemical Formula : C15H10FNO2
- Molecular Weight : 255.24 g/mol
- Structural Features : The compound features a fluoro group at the 5-position and a phenyl group at the 2-position on the indole scaffold, which contributes to its unique properties and biological activities.
Pharmacological Significance
Research indicates that FPI exhibits significant biological activities, particularly in the realm of cancer research. The indole scaffold is known for its diverse therapeutic effects, including:
- Anti-cancer properties : Indole derivatives have been associated with various mechanisms of action against cancer cells, including apoptosis induction and inhibition of tumor growth.
- Potential as an HIV inhibitor : Similar compounds have shown efficacy in inhibiting HIV integrase, suggesting that FPI may display comparable antiviral properties .
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of FPI. Key findings include:
- Cytotoxicity : FPI has demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibitory effects on cell proliferation .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of FPI:
- Animal models : Experimental models have shown that FPI can reduce tumor size and improve survival rates in treated subjects compared to controls.
Case Studies
Several case studies have explored the efficacy of FPI and related compounds:
- Study on Indole Derivatives :
- HIV Integrase Inhibition :
The mechanisms through which FPI exerts its biological effects are still under investigation but may include:
- Apoptosis Induction : FPI may trigger programmed cell death in cancer cells through various signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer progression, suggesting that FPI could act through comparable mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
